An In-Depth Technical Guide to 2-Cyclohexyl-1,3-propanediol (C₉H₁₈O₂) for Advanced Research Applications
An In-Depth Technical Guide to 2-Cyclohexyl-1,3-propanediol (C₉H₁₈O₂) for Advanced Research Applications
Abstract: This technical guide provides a comprehensive overview of 2-cyclohexyl-1,3-propanediol, a versatile diol with significant potential in medicinal chemistry and materials science. We will delve into its fundamental chemical and physical properties, detail a robust laboratory-scale synthesis and purification workflow, explore its applications as a structural motif in drug development, and outline key analytical techniques for its characterization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural features of this compound in their work.
Chemical Identity and Physicochemical Properties
2-Cyclohexyl-1,3-propanediol is an organic compound featuring a cyclohexane ring attached to the central carbon of a propane-1,3-diol backbone. This structure imparts a combination of lipophilic (cyclohexyl group) and hydrophilic (two hydroxyl groups) characteristics, making it a valuable building block in chemical synthesis.
Nomenclature and Chemical Identifiers
-
Systematic IUPAC Name : 2-Cyclohexylpropane-1,3-diol
-
Chemical Formula : C₉H₁₈O₂
-
CAS Number : 2612-32-0[1]
-
Molecular Weight : 158.24 g/mol [1]
-
Synonyms : 1,3-Propanediol, 2-cyclohexyl-[1]
Molecular Structure and Stereochemistry
The structure of 2-cyclohexyl-1,3-propanediol contains a chiral center at the second carbon of the propanediol chain (the carbon atom to which the cyclohexyl group is attached). Therefore, the compound can exist as a racemic mixture of two enantiomers, (R)-2-cyclohexyl-1,3-propanediol and (S)-2-cyclohexyl-1,3-propanediol, or as individual enantiopure forms. The stereochemistry can significantly influence its biological activity and physical properties, a critical consideration in drug design and asymmetric synthesis.
Molecular Weight and Formula Verification
The molecular formula C₉H₁₈O₂ is confirmed by calculating its molecular weight based on the atomic masses of its constituent elements:
-
Carbon (C): 9 atoms × 12.011 amu = 108.099 amu
-
Hydrogen (H): 18 atoms × 1.008 amu = 18.144 amu
-
Oxygen (O): 2 atoms × 15.999 amu = 31.998 amu
-
Total Molecular Weight : 108.099 + 18.144 + 31.998 = 158.241 amu
This calculated value aligns with the published molecular weight of 158.24 g/mol .[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of 2-cyclohexyl-1,3-propanediol is presented below. These properties are crucial for designing reaction conditions, purification procedures, and formulation strategies.
| Property | Value | Source |
| Molecular Weight | 158.24 g/mol | ECHEMI[1] |
| Melting Point | 89-90 °C | ECHEMI[1] |
| Boiling Point | 284.1 ± 8.0 °C (Predicted) | ECHEMI[1] |
| Density | 1.030 ± 0.06 g/cm³ | ECHEMI[1] |
| Topological Polar Surface Area (TPSA) | 40.5 Ų | ECHEMI[1] |
| XLogP3 | 1.9 | ECHEMI[1] |
Synthesis and Purification Strategies
The synthesis of 2-cyclohexyl-1,3-propanediol is most commonly achieved through the reduction of a suitable precursor, such as diethyl 2-cyclohexylmalonate. This method provides a reliable and scalable route to the target diol.
Causality in Synthetic Route Selection
The chosen synthetic pathway involves two main stages:
-
Malonic Ester Synthesis : This classical C-C bond-forming reaction is exceptionally reliable for introducing an alkyl group (in this case, cyclohexyl) onto a malonic ester. Diethyl malonate is selected for its commercial availability and the stability of the resulting enolate.
-
Ester Reduction : The reduction of the two ester groups in diethyl 2-cyclohexylmalonate to primary alcohols yields the desired 1,3-diol. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation.
Why LiAlH₄? Lithium aluminum hydride is a powerful, unselective reducing agent, which is a key advantage here. Unlike milder reagents such as sodium borohydride (NaBH₄), which may struggle to reduce esters efficiently, LiAlH₄ ensures a complete and clean conversion of both ester functionalities to the corresponding alcohols. This high reactivity minimizes the formation of partially reduced intermediates and simplifies the subsequent purification process.
Detailed Laboratory-Scale Synthesis Protocol
This protocol describes a self-validating system, incorporating in-process checks to ensure reaction completion and product purity.
Step 1: Alkylation of Diethyl Malonate
-
Setup : To a dry, three-necked, 500 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add 60 mL of absolute ethanol.
-
Base Addition : Carefully add 2.3 g (100 mmol) of sodium metal in small pieces to the ethanol. The sodium will react to form sodium ethoxide. Allow the reaction to proceed until all the sodium has dissolved.
-
Nucleophile Formation : To the resulting sodium ethoxide solution, add 16.0 g (100 mmol) of diethyl malonate dropwise via the dropping funnel. Stir for 15 minutes to ensure complete formation of the sodiomalonic ester enolate.
-
Alkylation : Add 16.5 g (100 mmol) of bromocyclohexane dropwise. The reaction is exothermic; control the addition rate to maintain a gentle reflux. After the addition is complete, heat the mixture to reflux for 3 hours.
-
Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) until the diethyl malonate spot has disappeared.
-
Work-up : Cool the reaction mixture to room temperature. Pour it into 200 mL of cold water and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude diethyl 2-cyclohexylmalonate.[3]
Step 2: Reduction to 2-Cyclohexyl-1,3-propanediol
-
Setup : In a separate dry 1 L three-necked flask under nitrogen, prepare a suspension of 7.6 g (200 mmol) of lithium aluminum hydride (LiAlH₄) in 200 mL of anhydrous tetrahydrofuran (THF).
-
Substrate Addition : Cool the LiAlH₄ suspension to 0 °C in an ice bath. Add the crude diethyl 2-cyclohexylmalonate, dissolved in 50 mL of anhydrous THF, dropwise to the suspension. Caution : This reaction is highly exothermic and generates hydrogen gas.
-
Reaction : After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Monitoring : Monitor the reaction by TLC until the ester starting material is fully consumed.
-
Quenching (Fieser workup) : Cool the reaction to 0 °C. Cautiously and sequentially add 7.6 mL of water, 7.6 mL of 15% aqueous NaOH, and finally 22.8 mL of water. This procedure is critical for safely quenching the excess LiAlH₄ and precipitating the aluminum salts as a granular solid, which is easily filtered.
-
Isolation : Stir the resulting mixture for 30 minutes, then filter through a pad of Celite. Wash the filter cake thoroughly with THF. Concentrate the filtrate under reduced pressure to yield the crude 2-cyclohexyl-1,3-propanediol.
-
Purification : Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure diol as a white solid.
Purification and Characterization Workflow
The logical flow from a completed synthesis to a fully characterized, pure compound is crucial for ensuring the reliability of downstream applications.
Caption: Workflow for the purification and validation of 2-cyclohexyl-1,3-propanediol.
Applications in Research and Drug Development
The unique structural characteristics of 2-cyclohexyl-1,3-propanediol make it a valuable scaffold in medicinal chemistry.
Role as a Structural Scaffold and Linker
The cyclohexane ring provides a rigid, lipophilic anchor that can effectively probe hydrophobic pockets in biological targets such as enzymes or receptors. Increasing the three-dimensional character (Fsp³) of drug candidates is a key strategy in modern drug discovery to improve selectivity and physicochemical properties, moving away from overly flat aromatic structures.[4] The 1,3-diol functionality offers two key advantages:
-
Hydrogen Bonding : The two hydroxyl groups can act as both hydrogen bond donors and acceptors, enabling strong interactions with polar residues in a protein's active site.
-
Derivatization Handles : The hydroxyl groups are versatile functional handles for further chemical modification. They can be readily converted into esters, ethers, carbamates, or used in click chemistry reactions to attach other pharmacophores or linkers.[5]
Bioisosteric Replacement and Scaffold Hopping
In drug design, a 1,3-diol can serve as a bioisostere for other functional groups, such as a carboxylic acid or a phosphate group, while altering the molecule's overall pKa and cell permeability. The 2-cyclohexyl-1,3-propanediol motif can be employed in "scaffold hopping" exercises, where it replaces a known core structure in a bioactive molecule to explore new chemical space, potentially leading to improved potency, selectivity, or pharmacokinetic profiles. For instance, it can be used to synthesize novel analogs of natural products or existing drugs where a rigid, functionalized linker is required.[6]
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, structure, and purity of the synthesized 2-cyclohexyl-1,3-propanediol.
Spectroscopic Analysis
-
¹H NMR (Proton NMR) : The ¹H NMR spectrum will provide key information about the proton environment. Expected signals include:
-
A complex multiplet in the 0.8-1.8 ppm range corresponding to the protons of the cyclohexane ring.
-
Signals for the diastereotopic methylene protons (-CH₂-OH) adjacent to the stereocenter.
-
A signal for the methine proton (-CH-) attached to the cyclohexyl group.
-
Broad signals for the hydroxyl protons (-OH), which can be confirmed by D₂O exchange.
-
-
¹³C NMR (Carbon NMR) : The spectrum will show 9 distinct carbon signals (assuming diastereotopic splitting is resolved), confirming the number of unique carbon atoms in the molecule. Key signals include those for the two alcohol-bearing carbons and the carbons of the cyclohexyl ring.
-
Infrared (IR) Spectroscopy : The IR spectrum is used to identify key functional groups. A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the hydroxyl groups.[7] A strong band around 2850-2930 cm⁻¹ will correspond to the C-H stretching of the alkane groups.[7]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Using a technique like Electrospray Ionization (ESI), one would expect to observe the protonated molecule [M+H]⁺ at m/z 159.25 or the sodium adduct [M+Na]⁺ at m/z 181.23.
Safety, Handling, and Storage
2-Cyclohexyl-1,3-propanediol should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. The compound is expected to be a stable solid. It should be stored in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
2-Cyclohexyl-1,3-propanediol is a synthetically accessible and highly versatile chemical building block. Its combination of a lipophilic cyclohexane core and a functional 1,3-diol moiety provides a valuable platform for the design and synthesis of novel molecules in drug discovery and materials science. The robust synthesis and purification protocols outlined in this guide, coupled with comprehensive analytical validation, ensure the high quality required for advanced research applications.
References
-
2-Propanone, 1-cyclohexyl- . NIST WebBook. [Link]
-
2-Cyclohexylpropanol | C9H18O . PubChem, National Institutes of Health. [Link]
-
cyclohexyl propionate, 6222-35-1 . The Good Scents Company. [Link]
-
1-Cyclohexyl-1,3-propanediol | C9H18O2 . PubChem, National Institutes of Health. [Link]
-
3-(Cyclohexyloxy)propane-1,2-diol | C9H18O3 . PubChem, National Institutes of Health. [Link]
-
bmse000303 1,3-Propanediol . Biological Magnetic Resonance Bank (BMRB). [Link]
-
Diethyl 2-cyclohexylmalonate | C13H22O4 . PubChem, National Institutes of Health. [Link]
-
Synthetic Methods for the Preparation of 1,3‐Propanediol . ResearchGate. [Link]
-
Synthetic approaches for cyclohexane-1,3-diones: A versatile precursor for bioactive molecules . ResearchGate. [Link]
-
Special Issue : Heterocyclic Compounds and Their Application in Therapy . MDPI. [Link]
-
2-methyl-1,3-cyclohexanedione . Organic Syntheses. [Link]
-
Synthesis: Diethyl malonate --> Cyclohexylacetic acid . Reddit. [Link]
-
Recent applications of click chemistry in drug discovery . PubMed. [Link]
-
Diethyl malonate – Knowledge and References . Taylor & Francis Online. [Link]
-
Progress in 1,3-propanediol biosynthesis . PubMed Central, National Institutes of Health. [Link]
-
Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous . ResearchGate. [Link]
-
Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene . ResearchGate. [Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates . PubMed. [Link]
-
Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners... . MDPI. [Link]
-
Applications of Flow Chemistry in Drug Development... . ResearchGate. [Link]
- Process for the preparation of 2-methyl-1,3-propanediol.
-
Malonates as Nucleophiles . YouTube. [Link]
-
Supporting Information . The Royal Society of Chemistry. [Link]
-
Propanediol | C3H8O2 . PubChem, National Institutes of Health. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 1-Cyclohexyl-1,3-propanediol | C9H18O2 | CID 12709662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
